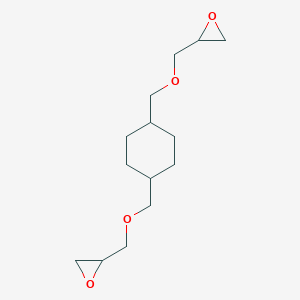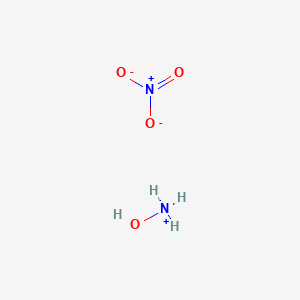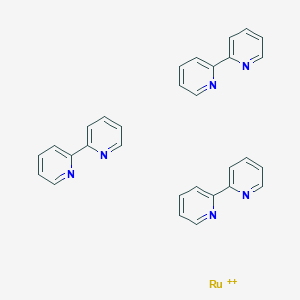
Tris(2,2'-bipyridyl)ruthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tris(2,2’-bipyridyl)ruthenium(II) is a coordination compound known for its significant role in electrochemiluminescence (ECL). This compound, often referred to as a luminophore, has been pivotal in advancing ECL from a laboratory curiosity to a commercial analytical instrument used in various diagnostic applications . Its unique properties, such as excellent chemical stability, favorable electrochemical properties, high emission quantum yield, and relatively long lifetime of its excited state, make it a gold-standard luminophore in ECL .
準備方法
The synthesis of Tris(2,2’-bipyridyl)ruthenium(II) typically involves the reaction of ruthenium(III) chloride with 2,2’-bipyridine in an ethanol/water mixture. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the final product .
化学反応の分析
Tris(2,2’-bipyridyl)ruthenium(II) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In ECL, the compound is often involved in electron transfer reactions at the electrode-electrolyte interface, leading to the emission of light . Common reagents used in these reactions include coreactants such as tri-n-propylamine, amino acids, and oxalate . The major products formed from these reactions are excited state luminophore species, which emit light upon returning to the ground state .
科学的研究の応用
Tris(2,2’-bipyridyl)ruthenium(II) has a wide range of scientific research applications. In chemistry, it is used as a reagent in the fabrication of heterogeneous electrochemiluminescence platforms . In biology and medicine, it is employed in immunoassay sensors, DNA sensors, aptasensors, bio-imaging, and latent fingerprint detection . The compound is also used in point-of-care testing and the detection of non-biomolecules . Additionally, it serves as a high-efficiency triplet emitter for organic light-emitting diodes (OLEDs) and sensor research .
作用機序
The mechanism of action of Tris(2,2’-bipyridyl)ruthenium(II) in ECL involves the generation of an excited state luminophore species through electron transfer reactions. When an appropriate potential is applied, the compound undergoes oxidation to form [Ru(bpy)3]3+, which is then reduced by a coreactant to produce the excited state [Ru(bpy)3]2+ . This excited state species emits light as it returns to the ground state, providing the basis for its use in ECL-based sensors .
類似化合物との比較
Tris(2,2’-bipyridyl)ruthenium(II) is often compared with other similar compounds such as Tris(2,2’-bipyridyl)ruthenium(III) and Tris(2,2’-bipyridyl)ruthenium(IV). While these compounds share similar structures, Tris(2,2’-bipyridyl)ruthenium(II) is unique due to its optimal electrochemical properties and high emission quantum yield . Other similar compounds include Tris(2,2’-bipyridyl)ruthenium(II) hexafluorophosphate, which is used in the development of light-emitting electrochemical cell-based devices .
特性
CAS番号 |
15158-62-0 |
|---|---|
分子式 |
C30H24N6Ru+2 |
分子量 |
569.6 g/mol |
IUPAC名 |
2-pyridin-2-ylpyridine;ruthenium(2+) |
InChI |
InChI=1S/3C10H8N2.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2 |
InChIキー |
HNVRWFFXWFXICS-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
Key on ui other cas no. |
15158-62-0 |
関連するCAS |
14323-06-9 (dichloride) |
同義語 |
(Ru(bpy)3) (Ru(bpy)3)(B(C6F5)4)2 (Ru(bpy)3)Cl2 Ru(II)-tris(bipyridyl) ruthenium II tris(2,2'-bipyridine) tris(2,2'-bipyridine)ruthenium II tris(2,2'-bipyridine)ruthenium II, dichloride tris(2,2'-bipyridyl)ruthenium(II) tetrakis(pentafluorophenyl)borate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)
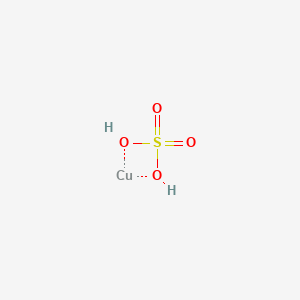




![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)
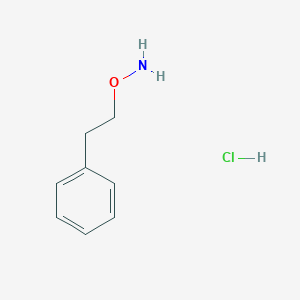

![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)

